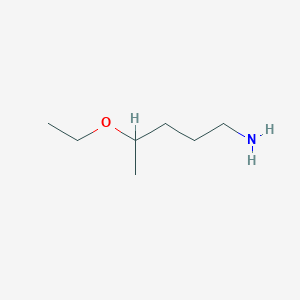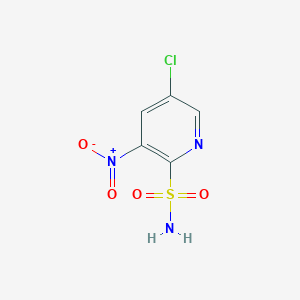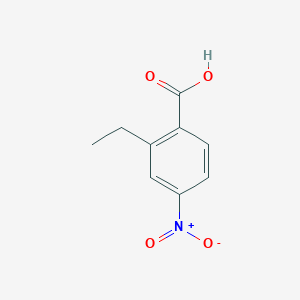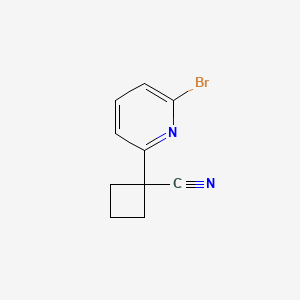
4-Ethoxypentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxypentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to the fourth carbon of a pentane chain, with an amine group at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxypentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromopentan-1-amine with sodium ethoxide. The reaction is typically carried out in an anhydrous solvent such as ethanol, under reflux conditions. The reaction proceeds as follows:
4-Bromopentan-1-amine+Sodium ethoxide→this compound+Sodium bromide
Another method involves the reductive amination of 4-ethoxypentan-1-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-ethoxypentanenitrile in the presence of a suitable catalyst, such as palladium on carbon, can also be employed to produce the desired amine.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxypentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium ethoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso, nitro, or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxypentan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amine functionality allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentan-1-amine: A primary aliphatic amine with similar reactivity but lacks the ethoxy group.
4-Methoxypentan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxypentan-2-amine: Similar structure but with the amine group at the second carbon.
Uniqueness
4-Ethoxypentan-1-amine is unique due to the presence of both an ethoxy group and an amine group, which confer distinct chemical properties and reactivity. The ethoxy group increases the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes and interact with hydrophobic targets.
Eigenschaften
Molekularformel |
C7H17NO |
|---|---|
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
4-ethoxypentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-9-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
OYLPSBNMCOYGCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)


![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)



![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)




